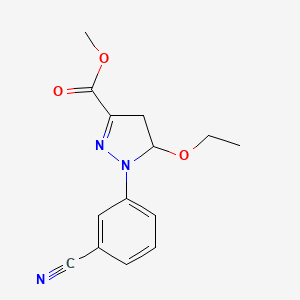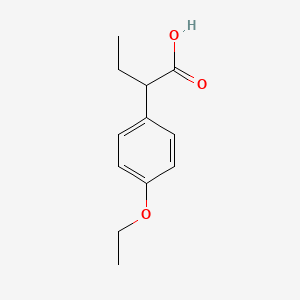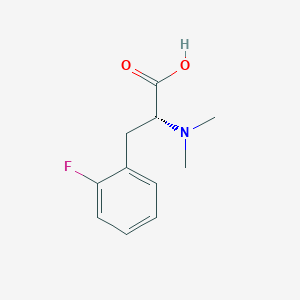
(R)-1-(2-Bromo-5-methoxyphenyl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R)-1-(2-bromo-5-methoxyphenyl)ethan-1-ol: is an organic compound with the molecular formula C9H11BrO2 It is a chiral molecule, meaning it has a non-superimposable mirror image
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-(2-bromo-5-methoxyphenyl)ethan-1-ol typically involves the bromination of 5-methoxyacetophenone followed by reduction. One common method involves the use of bromine in acetic acid to introduce the bromine atom at the 2-position of the aromatic ring. The resulting 2-bromo-5-methoxyacetophenone is then reduced using a suitable reducing agent such as sodium borohydride to yield (1R)-1-(2-bromo-5-methoxyphenyl)ethan-1-ol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions:
Oxidation: (1R)-1-(2-bromo-5-methoxyphenyl)ethan-1-ol can undergo oxidation reactions to form the corresponding ketone, 2-bromo-5-methoxyacetophenone.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products:
Oxidation: 2-bromo-5-methoxyacetophenone
Reduction: Various alcohol derivatives
Substitution: Compounds with different functional groups replacing the bromine atom
科学的研究の応用
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of chiral molecules and their properties.
Biology:
- Investigated for its potential biological activity and interactions with biological molecules.
Medicine:
- Explored for its potential use in the development of pharmaceuticals, particularly those targeting specific molecular pathways.
Industry:
- Utilized in the production of fine chemicals and specialty materials.
作用機序
The mechanism of action of (1R)-1-(2-bromo-5-methoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets. The bromine atom and methoxy group on the aromatic ring can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The exact molecular pathways and targets depend on the specific application and context in which the compound is used .
類似化合物との比較
- 1-(2-bromo-4-methoxyphenyl)ethan-1-ol
- 1-(2-bromo-5-chlorophenyl)ethan-1-ol
- 1-(2-bromo-6-fluorophenyl)ethan-1-ol
Comparison:
Uniqueness: (1R)-1-(2-bromo-5-methoxyphenyl)ethan-1-ol is unique due to its specific substitution pattern on the aromatic ring, which influences its chemical properties and reactivity.
Chemical Properties: The presence of the methoxy group at the 5-position and the bromine atom at the 2-position provides distinct electronic and steric effects compared to similar compounds.
特性
分子式 |
C9H11BrO2 |
|---|---|
分子量 |
231.09 g/mol |
IUPAC名 |
(1R)-1-(2-bromo-5-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H11BrO2/c1-6(11)8-5-7(12-2)3-4-9(8)10/h3-6,11H,1-2H3/t6-/m1/s1 |
InChIキー |
VOZQUGAJUHESFS-ZCFIWIBFSA-N |
異性体SMILES |
C[C@H](C1=C(C=CC(=C1)OC)Br)O |
正規SMILES |
CC(C1=C(C=CC(=C1)OC)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


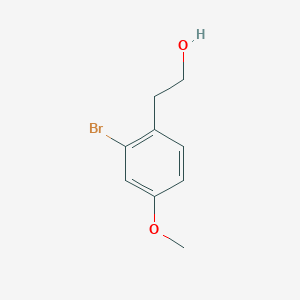


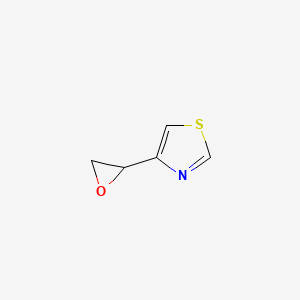

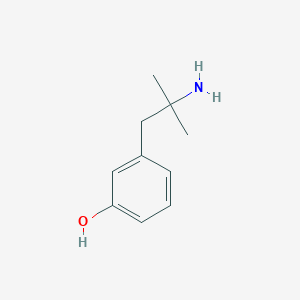

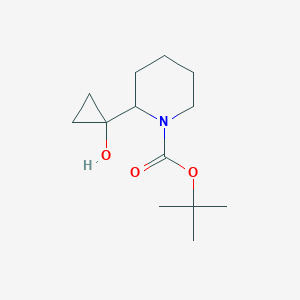
![5H,6H,7H-pyrrolo[1,2-a]imidazole-2-sulfonamide](/img/structure/B13601863.png)
